3,4-dimethoxypyridin-2-amine
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Overview
Description
3,4-Dimethoxypyridin-2-amine: is an organic compound with the molecular formula C7H10N2O2 . It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 3rd and 4th positions and an amino group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxypyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxypyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3,4-Dimethoxypyridin-2-amine has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of new drugs and pharmaceuticals.
Biological Studies: It aids in the study of biological processes and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
- 4,5-Dimethoxypyridin-3-amine
- 2,6-Dimethoxypyridine
- 4-Chloro-5-methoxypyridin-3-amine
Comparison:
- Uniqueness: 3,4-Dimethoxypyridin-2-amine is unique due to the specific positioning of the methoxy and amino groups, which can influence its reactivity and interactions with other molecules.
- Properties: Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
1211578-58-3 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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